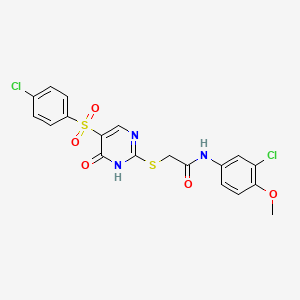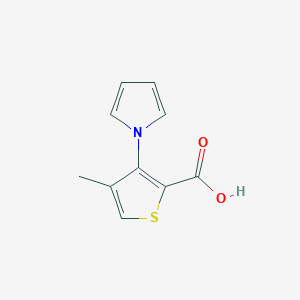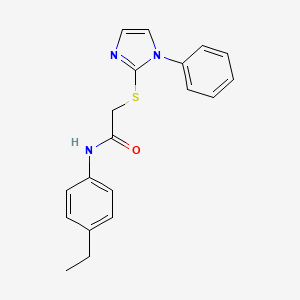
Methyl 2-(furan-2-yl)-1,3-thiazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom (the furan nucleus) which belongs to the family of organic compounds called heterocyclic . Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .
Synthesis Analysis
Furan-2-ylmethanethiol is easily prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid via an intermediate isothiouronium salt which is hydrolized to the thiol by heating with sodium hydroxide .
Molecular Structure Analysis
Furan-2-ylmethanethiol is an organic compound containing a furan substituted with a sulfanylmethyl group . It is a clear colourless liquid when pure, but it becomes yellow coloured upon prolonged standing .
Chemical Reactions Analysis
Furan platform chemicals (FPCs) can be economically synthesized from biomass via a variety of reactions . A mixture of Lewis acids (ZrCl 4 /ZnI 2) acts as a catalyst (synergistic effect) and the yields are between 75% and 89%. Interesting products include 2-substituted 3-iodo-furans and (1-R)-1-(2′-furyl)-1,2-ethanediol with a primary hydroxyl group protected as acetate .
Physical And Chemical Properties Analysis
Furan-2-ylmethanethiol possesses a strong odour of roasted coffee and a bitter taste . It is miscible with but unstable in water. It is soluble in common organic solvents .
Mechanism of Action
Safety and Hazards
Future Directions
The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs . The fate of selected FPCs and their potential are shown herein as an example only, where many more simple or complex chemicals can be obtained . We believe that there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
properties
IUPAC Name |
methyl 2-(furan-2-yl)-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-12-9(11)6-5-14-8(10-6)7-3-2-4-13-7/h2-4,6,8,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISFUPWPZCBIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)

![2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2635997.png)






![3-(5-(3-nitrophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2636009.png)
![2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2636010.png)

![5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2636012.png)